![molecular formula C25H23NO3S B2576240 N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide CAS No. 428464-85-1](/img/structure/B2576240.png)
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
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Overview
Description
Scientific Research Applications
- A novel class of molecules with the structure N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides (compounds 8–13) was synthesized by condensing 6-methoxy-2-naphthoyl chloride with 3-(heteroaryl)propyl amines .
- At lower doses (20 μg/ml), they were non-toxic and effectively reversed adriamycin resistance. However, higher doses (40, 80 μg/ml) showed significant cytotoxicity .
- In 2018, a novel route was disclosed to synthesize primary sulfonamides from thiols through a one-pot NH and O transfer process using ammonium carbamate as the N-source and MeOH as the source of the O-atom .
Chemosensitizing Agents for Cancer
Sulfenamide Synthesis
Naproxen Derivatives
Mechanism of Action
Target of Action
Sulfonamides, such as “N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide”, typically target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and bacterial DNA synthesis .
Mode of Action
Sulfonamides are known to inhibit their target enzymes by mimicking their natural substrates, thereby preventing the enzymes from performing their normal functions .
Biochemical Pathways
By inhibiting key enzymes, sulfonamides can disrupt important biochemical pathways. For instance, inhibition of dihydropteroate synthetase can interfere with the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of key enzymes and disruption of biochemical pathways can lead to the death of bacteria, making sulfonamides effective antibacterial agents .
properties
IUPAC Name |
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-29-24-14-12-23-17-25(15-13-22(23)16-24)30(27,28)26(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-17H,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABQDDXAPZAJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide |
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